molecular formula C11H9BrF3NO B8160426 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one

1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one

Cat. No.: B8160426
M. Wt: 308.09 g/mol
InChI Key: NQNXQXZROVLFPP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a phenyl ring substituted with bromo (Br) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-8-4-7(11(13,14)15)5-9(6-8)16-3-1-2-10(16)17/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNXQXZROVLFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzene with pyrrolidin-2-one under specific conditions. One common method includes:

    Starting Materials: 3-bromo-5-(trifluoromethyl)benzene and pyrrolidin-2-one.

    Catalysts and Reagents: The reaction may require a base such as triethylamine and a solvent like methanol.

    Reaction Conditions: The mixture is typically heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting pathways related to its biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Positional Isomers

Compound Substituent Positions CAS Number Key Properties/Activities
Target Compound 3-Br, 5-CF₃ Not Available Hypothesized metabolic stability
1-(4-Bromo-3-CF₃-phenyl)-pyrrolidin-2-one 4-Br, 3-CF₃ 1261994-99-3 Safety data available (GHS)

Substituted Phenyl Analogs

  • 5-(3-Bromophenyl)pyrrolidin-2-one (CAS 1314757-72-6): Lacks the CF₃ group but retains Br at position 3. This simpler analog may exhibit reduced lipophilicity and altered bioavailability .

Table 2: Substituted Phenyl Analogs

Compound Substituents CAS Number Notable Features
Target Compound 3-Br, 5-CF₃ Not Available Dual electron-withdrawing groups
5-(3-Bromophenyl)pyrrolidin-2-one 3-Br 1314757-72-6 Simpler structure, lower molecular weight
4-(Chloromethyl)-1-[3-CF₃-phenyl]-pyrrolidin-2-one 3-CF₃, 4-CH₂Cl Not Available Known soil metabolite

Pharmacological Derivatives

Arylpiperazine-pyrrolidinone hybrids, such as 1-{3-[4-(2-chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, demonstrate potent α-adrenergic receptor binding (pKi = 7.13 for α₁-AR) and antiarrhythmic activity (ED₅₀ = 1.0 mg/kg) . In contrast, the target compound’s lack of a piperazine moiety may limit its adrenolytic effects but could favor other targets like enzyme inhibition.

Table 3: Pharmacological Activity Comparison

Compound Structural Features Biological Activity Reference
Target Compound 3-Br, 5-CF₃, pyrrolidinone Unknown (hypothesized CYP51 inhibition) -
Arylpiperazine-pyrrolidinone Piperazine, chlorophenyl α₁-AR affinity, antiarrhythmic
Pyridine-based CYP51 inhibitors Pyridine, CF₃-phenyl T. cruzi inhibition (similar to posaconazole)

Physical and Chemical Properties

While data for the target compound are sparse, 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS 1215205-35-8), a pyridinone analog, offers insights:

  • Boiling Point : 234.2°C (predicted)
  • pKa : -4.78 (predicted)
  • Density: 1.777 g/cm³ The target compound’s pyrrolidinone ring may confer higher polarity compared to pyridinone derivatives, affecting solubility and pharmacokinetics.

Research Findings and Implications

  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via photoredox catalysis or Suzuki coupling, suggesting feasible routes for the target compound .
  • Metabolic Stability : The CF₃ group likely reduces oxidative metabolism, as seen in related trifluoromethylphenyl derivatives .
  • Therapeutic Potential: Structural parallels to anti-Alzheimer’s (e.g., donepezil analogs) and antiparasitic agents (e.g., CYP51 inhibitors) highlight its versatility .

Biological Activity

Overview

1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidin-2-one ring substituted with a 3-bromo-5-(trifluoromethyl)phenyl group. This unique structure provides distinct physical and chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and biological research.

The molecular formula of 1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-one is C11H9BrF3NOC_{11}H_{9}BrF_{3}NO, with a molecular weight of approximately 308.09 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, which is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, potentially affecting various signaling pathways. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential as inhibitors of enzymes such as sphingomyelinase, which is involved in lipid metabolism and cell signaling.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.

Antimicrobial Activity

A study indicated that derivatives containing trifluoromethyl groups often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the bromine atom may also contribute to this activity by altering the electronic properties of the molecule, enhancing its interaction with microbial targets .

Structure-Activity Relationship (SAR)

Research into similar compounds has revealed that modifications in the molecular structure can significantly impact biological activity. For example, the introduction of halogen substituents (like bromine) and trifluoromethyl groups has been shown to improve potency against various biological targets .

CompoundActivity TypeIC50 Value (µM)Reference
1-(3-Bromo-5-(trifluoromethyl)phenyl)pyrrolidin-2-oneAntimicrobialTBD
Similar Trifluoromethyl DerivativeEnzyme Inhibition0.9
Trifluoromethyl Phenolic Compound5-HT Uptake Inhibition6-fold increase

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